molecular formula C21H20N2O B11962438 N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 74376-52-6

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11962438
CAS No.: 74376-52-6
M. Wt: 316.4 g/mol
InChI Key: SQWRJUBKKQYLEQ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroacridine core and a carboxamide group attached to a 2-methylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of intermediate compounds, followed by their purification and subsequent reaction to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and processes.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares a similar 2-methylphenyl moiety but differs in the presence of a thiourea group instead of a carboxamide group.

    N-(2-Methylphenyl)phthalimide: This compound also contains a 2-methylphenyl group but has a phthalimide structure instead of a tetrahydroacridine core.

Uniqueness

N-(2-Methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its combination of a tetrahydroacridine core and a carboxamide group This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

CAS No.

74376-52-6

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C21H20N2O/c1-14-8-2-5-11-17(14)23-21(24)20-15-9-3-6-12-18(15)22-19-13-7-4-10-16(19)20/h2-3,5-6,8-9,11-12H,4,7,10,13H2,1H3,(H,23,24)

InChI Key

SQWRJUBKKQYLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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